molecular formula C18H14ClNO B2361280 1-(4-chlorobenzyl)-6-phenyl-2(1H)-pyridinone CAS No. 303145-29-1

1-(4-chlorobenzyl)-6-phenyl-2(1H)-pyridinone

Cat. No. B2361280
CAS RN: 303145-29-1
M. Wt: 295.77
InChI Key: GLANVZKQWUNRLU-UHFFFAOYSA-N
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Description

The compound “1-(4-chlorobenzyl)-6-phenyl-2(1H)-pyridinone” is a complex organic molecule. It likely contains a pyridinone ring, which is a common structure in many pharmaceuticals . The “4-chlorobenzyl” and “6-phenyl” parts suggest the presence of a benzyl group with a chlorine atom and a phenyl group attached to the pyridinone ring .


Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds are often synthesized through multi-step reactions involving the formation of the pyridinone ring, followed by the attachment of the benzyl and phenyl groups .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, as is common for similar compounds .

Scientific Research Applications

Lipophilic Coordination Compounds

1-(4-chlorobenzyl)-6-phenyl-2(1H)-pyridinone has been explored in the synthesis of lipophilic coordination compounds, particularly involving aluminum, gallium, and indium complexes. These complexes have been characterized through various techniques, including partitioning, potentiometry, and single-crystal X-ray diffraction (Zhang, Rettig, & Orvig, 1991).

Mass Spectrometry Studies

This compound has been studied in the context of mass spectrometry. Research has focused on understanding the influence of electron affinity and steric effects on fragmentation, particularly in electrospray ionization processes (Marinkovic, Vasiljevic, Laušević, & Jovanović, 2009).

Structural Analysis

Structural analysis of derivatives of 1-(4-chlorobenzyl)-6-phenyl-2(1H)-pyridinone has been conducted, offering insights into the molecular conformations and interactions in these compounds (Xiaojing Zhang, Junyong Zhang, Tu, & Jia, 2006).

Azo Coupling and Antimicrobial Activity

Research has also been done on synthesizing novel derivatives through azo coupling processes. These derivatives have been evaluated for their antimicrobial activity, demonstrating potential pharmaceutical applications (Patel, Gandhi, & Sharma, 2010).

Optical and Electronic Properties

Investigations into the optical and electronic properties of similar pyridinone derivatives have been conducted. These studies are significant for applications in fields like nonlinear optics and optoelectronics (Hussain et al., 2020).

Synthesis and Reactivity

Additional research has focused on the synthesis of various pyridinone derivatives and their reactivity. This includes studies on the conditions and outcomes of different chemical reactions involving these compounds (Al-Issa, 2012).

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-6-phenylpyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO/c19-16-11-9-14(10-12-16)13-20-17(7-4-8-18(20)21)15-5-2-1-3-6-15/h1-12H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLANVZKQWUNRLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC(=O)N2CC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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